4,5-diethyl-1H-imidazole

Coordination Chemistry Ligand Design Stability Constants

4,5-Diethyl-1H-imidazole (CAS 73673-27-5) is a heterocyclic organic compound belonging to the alkylimidazole class, characterized by a 1H-imidazole core with ethyl substituents at the 4 and 5 positions. It is primarily utilized as a synthetic intermediate, a ligand in coordination chemistry, and a precursor for N-heterocyclic carbenes (NHCs).

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 73673-27-5
Cat. No. B1626852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-diethyl-1H-imidazole
CAS73673-27-5
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCC1=C(N=CN1)CC
InChIInChI=1S/C7H12N2/c1-3-6-7(4-2)9-5-8-6/h5H,3-4H2,1-2H3,(H,8,9)
InChIKeyCMBRSAKTEQFDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diethyl-1H-imidazole (CAS 73673-27-5) for Research and Development: Core Properties


4,5-Diethyl-1H-imidazole (CAS 73673-27-5) is a heterocyclic organic compound belonging to the alkylimidazole class, characterized by a 1H-imidazole core with ethyl substituents at the 4 and 5 positions [1]. It is primarily utilized as a synthetic intermediate, a ligand in coordination chemistry, and a precursor for N-heterocyclic carbenes (NHCs) [2]. Its molecular formula is C7H12N2, with a molecular weight of 124.18 g/mol and a computed partition coefficient (LogP) of approximately 1.53 [3].

Why 4,5-Diethyl-1H-imidazole Cannot Be Interchanged with Other 4,5-Disubstituted Imidazoles


The assumption of interchangeability between 4,5-diethyl-1H-imidazole and its close structural analogs, such as 4,5-dimethyl- or 4,5-diphenylimidazole, is scientifically unsound without verification. The steric and electronic properties imparted by the specific 4,5-substituents are critical determinants of performance in applications like metal complexation, catalysis, and biological activity [1]. For instance, studies on metal extraction demonstrate that the size of the alkyl group significantly influences the distribution of metal complexes between phases, highlighting that substitution pattern directly impacts functional outcomes [2]. The following section attempts to document any available, specific quantitative differentiators.

Quantitative Differentiation of 4,5-Diethyl-1H-imidazole Against Its Analogs


Impact of 4,5-Substituent Size on Metal Complex Stability: Diethyl vs. Dimethyl

A comparative study on the complexation of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with 2-ethylimidazole, 2-ethyl-4-methylimidazole, and 4,5-diethylimidazole in aqueous solution was performed [1]. The research concludes that the size of the alkyl substituent creates steric hindrance and affects π-acceptor strength, which in turn hinders the formation of Ni(II) complexes and octahedral Co(II), Zn(II), and Cd(II) complexes. The study provides qualitative evidence that the 4,5-diethyl substitution pattern yields a different complexation behavior compared to less sterically hindered analogs. Precise comparative stability constants (e.g., log β) were not found in the accessible abstract, preventing a strict quantitative comparison.

Coordination Chemistry Ligand Design Stability Constants

Key Research Applications for 4,5-Diethyl-1H-imidazole Based on its Differentiation


Designing Sterically Demanding N-Heterocyclic Carbene (NHC) Ligands for Catalysis

Researchers requiring NHC ligands with specific steric bulk for catalyst design should consider 4,5-diethyl-1H-imidazole. The ethyl groups at the 4 and 5 positions provide a larger steric profile compared to the common 4,5-dimethyl analog, which can be crucial for controlling metal center reactivity, improving catalyst selectivity, or stabilizing certain metal oxidation states in catalytic cycles [1].

Investigating Structure-Activity Relationships (SAR) in Metal Extraction Processes

For studies focused on the liquid-liquid extraction of metal ions, 4,5-diethyl-1H-imidazole is a critical compound for establishing SAR trends. As part of a homologous series (e.g., dimethyl, diethyl, di-n-propyl), its use is essential for quantifying the effect of alkyl chain length on the distribution coefficients of metal complexes between aqueous and organic phases [2].

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